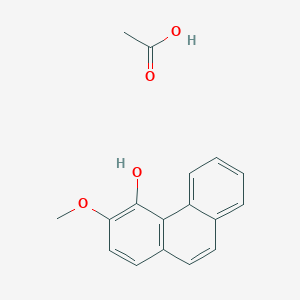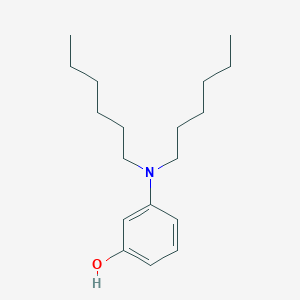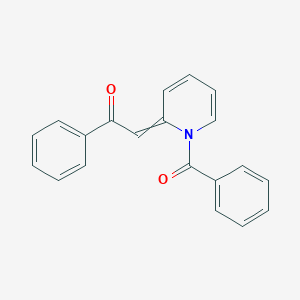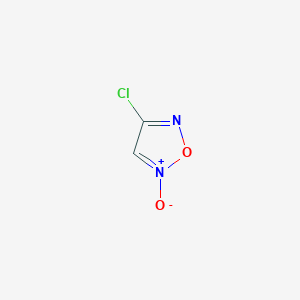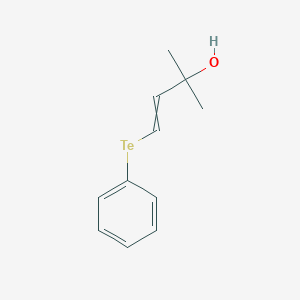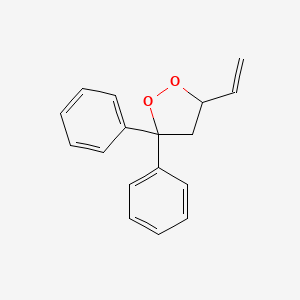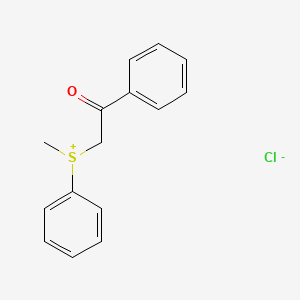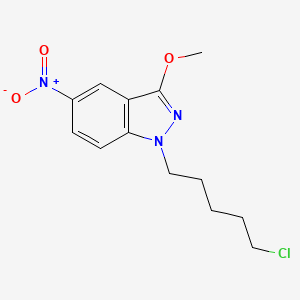
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole is a synthetic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a chloropentyl chain, a methoxy group, and a nitro group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropentyl bromide, 3-methoxy-1H-indazole, and nitric acid.
Nitration: The first step involves the nitration of 3-methoxy-1H-indazole using nitric acid to introduce the nitro group at the 5-position of the indazole ring.
Alkylation: The nitrated intermediate is then subjected to alkylation with 5-chloropentyl bromide in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloropentyl chain can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: 1-(5-Chloropentyl)-3-amino-5-nitro-1H-indazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(5-Chloropentyl)-3-hydroxy-5-nitro-1H-indazole.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors such as cannabinoid receptors, enzymes, and other proteins involved in cellular signaling pathways.
Pathways Involved: The interaction with these targets can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the methoxy and nitro groups in this compound distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Propriétés
Numéro CAS |
106158-01-4 |
|---|---|
Formule moléculaire |
C13H16ClN3O3 |
Poids moléculaire |
297.74 g/mol |
Nom IUPAC |
1-(5-chloropentyl)-3-methoxy-5-nitroindazole |
InChI |
InChI=1S/C13H16ClN3O3/c1-20-13-11-9-10(17(18)19)5-6-12(11)16(15-13)8-4-2-3-7-14/h5-6,9H,2-4,7-8H2,1H3 |
Clé InChI |
ITEYWOJNHJAQSE-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])CCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


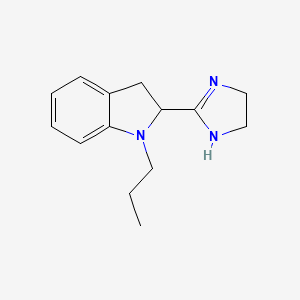
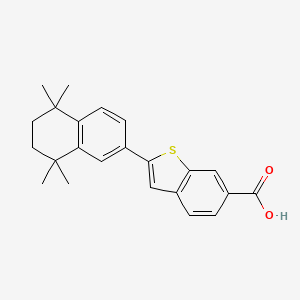
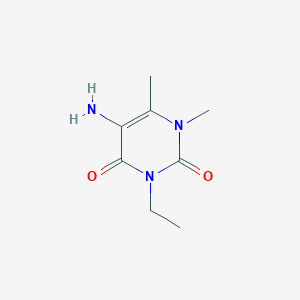

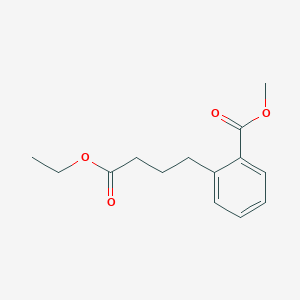
![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
